Superior PARP-1 Inhibitor Potency and Selectivity from the 4,4-Difluorocyclohexyl Moiety
The inclusion of the 4,4-difluorocyclohexyl group in the PARP inhibitor NMS-P118 results in a potent and highly selective PARP-1 inhibitor. The Kd value for PARP-1 is 0.009 µM, which is 150-fold lower (better affinity) than the Kd of 1.39 µM for PARP-2 [1]. This high selectivity is a critical advantage, as it is designed to mitigate toxicities arising from cross-inhibition of PARP-2, a common issue with non-selective PARP inhibitors [1]. Direct comparison with non-fluorinated or mono-fluorinated analogs within the same study is not provided, but the high selectivity and potency are directly attributed to the structural features of the molecule containing this specific fluorinated group.
| Evidence Dimension | PARP-1 vs. PARP-2 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.009 µM for PARP-1; 1.39 µM for PARP-2 |
| Comparator Or Baseline | NMS-P118 (contains 4,4-difluorocyclohexyl group) |
| Quantified Difference | 150-fold selectivity for PARP-1 over PARP-2 |
| Conditions | Cell-free assay (Kd measurement) |
Why This Matters
This data demonstrates that the 4,4-difluorocyclohexyl group is a key structural element for achieving high selectivity in PARP-1 inhibition, a crucial factor for developing next-generation cancer therapeutics with improved safety profiles.
- [1] Papeo, G., et al. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry, 58(17), 6875–6898. DOI: 10.1021/acs.jmedchem.5b00680 View Source
